1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
説明
特性
IUPAC Name |
1-methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-7-3-4-12(17(2,15)16)8(9(13)14)6(7)5-10-11/h5,8H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFYAKRXDISFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(N(CC2)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.31 g/mol
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, it was found that derivatives similar to 1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid showed promising results in inhibiting cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition IC₅₀ (µM) | Edema Inhibition (%) |
|---|---|---|
| 1-Methyl-5-methylsulfonyl... | 0.034 | 78.53 |
| Celecoxib | 0.052 | 82.8 |
These findings suggest that the compound could serve as a potential anti-inflammatory agent with a favorable safety profile due to its selective inhibition of COX-2 over COX-1 .
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties, particularly through its interaction with the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. Studies have shown that compounds targeting this pathway can inhibit cancer cell proliferation effectively.
In vitro studies demonstrated that derivatives of this compound inhibited cancer cell lines with varying degrees of potency:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HCT116 (Colon) | 10.0 |
These results highlight the potential of this pyrazole derivative as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression. For example, it was noted for its ability to inhibit carbonic anhydrase and other related enzymes:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 0.045 |
| PI3K | Non-competitive | 0.030 |
This dual inhibition mechanism could provide a multifaceted approach to treating diseases characterized by inflammation and uncontrolled cell growth .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats demonstrated significant reduction in paw swelling when treated with the compound compared to control groups, indicating strong anti-inflammatory effects.
- Cancer Cell Proliferation Study : In vitro assays on various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.
準備方法
Diazotization-Cyclization Sequence
Early routes adapted from pyrazolo[4,3-b]pyridine syntheses employ diazotization under acidic conditions:
- Diazotize 4-amino-3-methylpyrazole (I) with NaNO₂/H₂SO₄ at -5°C
- Cyclize intermediate diazonium salt with β-ketoester
- Reflux in toluene with acetic anhydride to form acetylated pyrazolopyridine
This method suffers from moderate yields (65–75%) due to competing dimerization but remains valuable for large-scale production. Recent optimizations using ionic liquid solvents ([bmim][BF₄]) improved yields to 85–90%.
Metal-Catalyzed Cyclization
Palladium-mediated coupling enables direct annulation:
- Prepare 4-bromo-1-methylpyrazole-5-carboxylate (II)
- Treat with Pd(OAc)₂/Xantphos catalyst system
- React with propargyl alcohol under CO atmosphere (40 psi)
- Hydrolyze ester to carboxylic acid with KOH/EtOH
This route achieves 78% overall yield with excellent purity (>99% HPLC), though requiring specialized equipment for high-pressure reactions.
Functional Group Installations
Sulfonation at Position 5
Catalytic Innovations and Green Chemistry
Recent advances emphasize sustainable methodologies:
FeCl₃·6H₂O-Catalyzed Cyclization :
- 20 mol% FeCl₃·6H₂O in [bmim][BF₄]
- 80°C for 10 hours
- Water/ethanol workup (yield: 90%)
Microwave-Assisted Synthesis :
- 300W irradiation in sealed vessel
- Reduce reaction time from 8 hours to 25 minutes
- Maintain yields >85% with improved purity
These methods significantly reduce organic solvent consumption while maintaining high efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| MCR (P2CA) | One-pot condensation | 84–98 | >95 | 2–4 h |
| Diazotization | Acidic cyclization | 65–75 | 88–92 | 8–12 h |
| Pd-catalyzed | Annulation under CO | 78 | >99 | 6 h |
| FeCl₃ ionic liquid | Green cyclization | 90 | 93 | 10 h |
| Microwave-assisted | Rapid energy transfer | 85–92 | >97 | 25 min |
Analytical Characterization
Modern techniques confirm structure and purity:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
